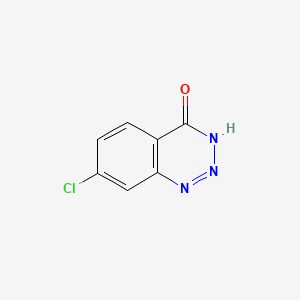

7-Chloro-1,2,3-benzotriazin-4-ol

Description

Properties

IUPAC Name |

7-chloro-3H-1,2,3-benzotriazin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClN3O/c8-4-1-2-5-6(3-4)9-11-10-7(5)12/h1-3H,(H,9,10,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGUMEYYQEBMJOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)N=NNC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40190232 | |

| Record name | 7-Chloro-1,2,3-benzotriazin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40190232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36772-63-1 | |

| Record name | 7-Chloro-1,2,3-benzotriazin-4-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036772631 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MLS002638570 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17807 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7-Chloro-1,2,3-benzotriazin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40190232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-chloro-3,4-dihydro-1,2,3-benzotriazin-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Structural and Tautomeric Investigations of 7 Chloro 1,2,3 Benzotriazin 4 Ol

Spectroscopic Characterization Methodologies for Related Benzotriazinone Structures

A suite of spectroscopic techniques is routinely employed to characterize benzotriazinone frameworks, each providing a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for determining the precise connectivity and conformation of benzotriazinone derivatives. Both ¹H and ¹³C NMR are instrumental in this process.

In ¹H NMR studies of related benzotriazinone compounds, the chemical shifts of protons provide a wealth of information. nih.gov For instance, in derivatives of 2-(4-oxobenzotriazin-3(4H)-yl)alkanoates, specific signals can be assigned to various protons, such as those on the N-CH₂ and O-CH₃ groups. nih.gov The substitution pattern on the benzene (B151609) ring significantly influences the chemical shifts of the aromatic protons. Electron-donating groups tend to shield nearby protons, causing them to appear at a more upfield (lower ppm) position, while electron-withdrawing groups have the opposite effect, deshielding protons and shifting their signals downfield. youtube.com The relative positions of substituents (ortho, meta, para) also create distinct splitting patterns and chemical shifts, which are critical for unambiguous assignment. youtube.comyoutube.com

¹³C NMR spectroscopy complements the proton data by providing information about the carbon skeleton. In various benzotriazinone derivatives, characteristic signals for carbonyl carbons (C=O) are typically observed in the range of 165-171 ppm. nih.govnih.gov The carbons of the benzene ring also show distinct signals that are sensitive to the electronic effects of substituents. nih.gov For N-unsubstituted benzimidazoles, which share structural similarities, prototropic tautomerism can lead to the coalescence of signals for pairs of carbon atoms in the benzene ring (e.g., C4/C7 and C5/C6) in certain solvents and in the solid state. beilstein-journals.org

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Benzotriazinone Derivatives.

| Compound/Fragment | ¹H NMR Signals (ppm) | ¹³C NMR Signals (ppm) | Reference |

|---|---|---|---|

| Methyl-3-(4-oxobenzotriazin-3(4H)-yl)propanoate | 4.73–4.68 (NCH₂), 3.65 (OCH₃), 2.95–2.89 (CH₂CO) | 171.0, 155.3 (2C=O), 51.9 (OCH₃), 45.5 (NCH₂), 33.0 (CH₂CO) | nih.gov |

| Methyl-2-(2-(4-oxobenzotriazin-3(4H)-yl)acetamido)acetate | 5.22 (NCH₂), 4.14 (NHCH₂), 3.77 (OCH₃) | 170.1, 166.3, 155.9 (3C=O), 52.6 (OCH₃), 52.5 (NCH₂), 41.4 (NHCH₂) | nih.gov |

| Benzothiazole (B30560) Derivatives (General) | 7.31–7.33 (triplet, benzothiazole H), 7.36–8.10 (aromatic H) | 165.98–166.59 (C=O), 102.78–166.59 (aromatic C), 11.93–79.86 (aliphatic C) | nih.gov |

Fourier-Transform Infrared (FTIR) and Ultraviolet-Visible (UV-Vis) spectroscopy are powerful tools for identifying functional groups and analyzing electronic transitions within the benzotriazinone structure. nih.gov

FTIR spectroscopy is particularly useful for identifying characteristic vibrations of specific bonds. researchgate.net In related benzotriazole (B28993) compounds, the N-H stretching vibration is typically observed around 3345 cm⁻¹, while the C=O stretching vibration in benzotriazinones is a strong indicator of the keto form. researchgate.netresearchgate.net The aromatic C-H bonds and the C=C bonds within the benzene ring also give rise to characteristic absorption bands. researchgate.net Analysis of the FTIR spectrum can help to confirm the presence of key functional groups and provide insights into the molecular structure. nih.govmdpi.com

UV-Vis spectroscopy probes the electronic transitions within a molecule and is especially sensitive to conjugated and aromatic systems. process-insights.com Benzotriazole and its derivatives exhibit characteristic absorption bands in the UV region, which can be used for quantitative analysis. nih.govprocess-insights.com The position and intensity of these absorption bands are influenced by the solvent and the specific substituents on the benzotriazinone core. process-insights.com This technique is valuable for confirming the presence of the aromatic system and for studying the effects of substitution on the electronic structure. mdpi.com

Table 2: Key Spectroscopic Data (FTIR and UV-Vis) for Benzotriazole and Related Structures.

| Spectroscopic Technique | Compound/Functional Group | Characteristic Absorption | Reference |

|---|---|---|---|

| FTIR | Benzotriazole (N-H stretch) | ~3345 cm⁻¹ | researchgate.net |

| Benzotriazole (C-H bend, ring) | 1207, 876, 774, 743 cm⁻¹ | researchgate.net | |

| Benzotriazole (N=N bend) | 1247 cm⁻¹ | researchgate.net | |

| UV-Vis | Benzotriazole | Absorbance peak around 305 nm in aqueous solution | process-insights.com |

| 2-Methylbenzimidazolium perchlorate | Optical gap (Eg) ~3.9 eV | mdpi.com |

High-Resolution Mass Spectrometry (HRMS) is an indispensable technique for determining the precise molecular mass of a compound, which in turn allows for the unambiguous determination of its elemental composition. uci.edu For 7-Chloro-1,2,3-benzotriazin-4-ol, HRMS can confirm the molecular formula C₇H₄ClN₃O. uni.lu The presence of chlorine is readily identified by the characteristic isotopic pattern of the molecular ion peak (M) and the M+2 peak, which appear in an approximate 3:1 ratio. uci.edu

Tandem mass spectrometry (MS-MS) techniques can provide further structural information by analyzing the fragmentation patterns of the parent ion. nih.gov This allows for the identification of characteristic neutral losses and fragment ions, which can be used to piece together the structure of the molecule. uci.edunih.gov This is particularly useful for distinguishing between isomers and for identifying unknown metabolites of benzotriazinone derivatives. nih.gov HRMS is a sensitive and specific method that plays a crucial role in the structural confirmation of newly synthesized compounds and in metabolic studies. nih.gov

Table 3: Predicted Mass Spectrometry Data for this compound.

| Adduct | m/z | Predicted Collision Cross Section (Ų) | Reference |

|---|---|---|---|

| [M+H]⁺ | 182.01157 | 131.4 | uni.lu |

| [M+Na]⁺ | 203.99351 | 143.7 | uni.lu |

| [M-H]⁻ | 179.99701 | 131.1 | uni.lu |

Theoretical Tautomeric Studies of 1,2,3-Benzotriazin-4-ol Systems

The phenomenon of tautomerism is of fundamental importance in understanding the reactivity and biological activity of 1,2,3-benzotriazin-4-ol systems. Computational chemistry provides powerful tools to investigate the relative stabilities and interconversion of different tautomeric forms.

1,2,3-Benzotriazin-4-ol can theoretically exist in several tautomeric forms, including the 4-ol (hydroxy) form, the 1H-one form, and the 3H-one form. Computational methods, such as Density Functional Theory (DFT), are employed to model these different tautomers and to predict their relative stabilities. nih.govresearchgate.net These calculations can be performed in the gas phase or can include solvent effects to more accurately reflect the conditions in solution. nih.govrsc.org For similar heterocyclic systems, such as benzopyranoimidazolones, theoretical calculations have been used to investigate the equilibrium between N3-H, N1-H, O-H, and C2-H tautomers. nih.gov

Quantum chemical calculations are used to determine the relative energies of the different tautomers, providing insight into which form is likely to be the most stable under a given set of conditions. rsc.orgnih.gov For example, in a study of 4-methyldihydro-1,3,4-benzotriazepin-5-ones, quantum chemical calculations, in conjunction with X-ray diffraction data, revealed that the compound exists in the amidrazone 1,4-dihydro tautomeric form rather than the alternative 3,4-dihydro tautomer. nih.gov

These theoretical predictions can be corroborated by experimental data, such as NMR chemical shifts. By calculating the theoretical chemical shifts for each tautomer and comparing them to the experimentally observed values, it is often possible to determine the predominant tautomeric form in solution. nih.gov Such studies have been successfully applied to various heterocyclic systems, including benzimidazoles and isoxazolo[3,4-b]quinolin-3(1H)-ones, to elucidate their tautomeric equilibria. beilstein-journals.orgresearchgate.net

Computational and Theoretical Modeling of 7 Chloro 1,2,3 Benzotriazin 4 Ol Interactions and Reactivity

Molecular Docking Simulations for Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode of a small molecule ligand to the active site of a target protein.

Prediction of Enzyme Active Site Interactions

This subsection would typically detail the specific interactions between 7-Chloro-1,2,3-benzotriazin-4-ol and the amino acid residues within the active site of a given enzyme. Information would include the types of bonds formed (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) and the specific atoms and residues involved. However, no studies detailing these specific interactions for this compound were found.

Ligand-Receptor Binding Affinity Predictions

Binding affinity is a measure of the strength of the binding interaction between a single biomolecule (e.g., a protein or DNA) to its ligand/binding partner (e.g., a drug or inhibitor). This section would present predicted binding affinity values, often expressed as a binding energy (e.g., in kcal/mol), for the interaction of this compound with various biological targets. Despite searches for this data, no specific binding affinity predictions for this compound were identified.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are used to determine the electronic structure and properties of molecules. These calculations provide insights into molecular geometry, reactivity, and various spectroscopic properties.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory uses the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to predict the reactivity of a molecule. The energy of the HOMO is related to the ability to donate electrons, while the energy of the LUMO is related to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of molecular stability. This section would present the calculated energies of the HOMO, LUMO, and the energy gap for this compound. Specific data for these parameters could not be located.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is used to predict how molecules will interact, with red regions indicating negative electrostatic potential (electron-rich areas, prone to electrophilic attack) and blue regions indicating positive electrostatic potential (electron-poor areas, prone to nucleophilic attack). An MEP map for this compound would be presented here, but no such published map was found.

Fukui Function and Mulliken Population Analyses

Fukui functions are used in computational chemistry to predict the local reactivity of different sites within a molecule. They indicate where a molecule is most likely to undergo a nucleophilic, electrophilic, or radical attack. Mulliken population analysis is a method for estimating partial atomic charges from the basis sets used in quantum chemistry calculations. This data provides further insight into the electronic distribution within the molecule. This subsection would contain tables of calculated Fukui indices and Mulliken charges for the atoms in this compound. This specific information was not available in the searched literature.

Computational Prediction of Pharmacokinetic Profiles

In silico methods are widely used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. These predictions help to identify potential liabilities early in the drug discovery process. For this compound, computational models can estimate a range of pharmacokinetic parameters based on its structure.

Key properties are often evaluated against established guidelines like Lipinski's Rule of Five to predict oral bioavailability. The rule states that an orally active drug generally has no more than one violation of the following criteria: no more than 5 hydrogen bond donors, no more than 10 hydrogen bond acceptors, a molecular weight under 500 daltons, and a calculated octanol-water partition coefficient (logP) not greater than 5.

Based on the structure of the more stable tautomer, 7-chloro-3H-1,2,3-benzotriazin-4-one (Molecular Formula: C₇H₄ClN₃O), we can derive several key predictive metrics. uni.lu For instance, its molecular weight is approximately 181.57 g/mol , and its predicted partition coefficient (XlogP) is 2.0, both of which fall well within Lipinski's guidelines. uni.lu

A summary of typical computationally predicted ADMET properties for this compound is presented below. These values are representative estimates derived from common predictive algorithms.

Table 1: Predicted Pharmacokinetic Properties of this compound (Note: Values are illustrative, based on standard in silico models, and may not represent experimentally verified data.)

| Property | Predicted Value/Descriptor | Significance in Pharmacokinetics |

| Molecular Formula | C₇H₄ClN₃O | Foundation for calculating molecular weight and elemental composition. |

| Molecular Weight | 181.57 g/mol | Influences absorption and distribution; complies with Lipinski's rule (<500). |

| XlogP | 2.0 uni.lu | Measures lipophilicity; affects solubility, absorption, and membrane permeability. Complies with Lipinski's rule (<5). |

| Hydrogen Bond Donors | 1 | Influences solubility and binding to biological targets. Complies with Lipinski's rule (≤5). |

| Hydrogen Bond Acceptors | 3 | Influences solubility and binding. Complies with Lipinski's rule (≤10). |

| Oral Bioavailability | Good (Predicted) | High likelihood of being absorbed effectively when administered orally, based on physicochemical properties. |

| BBB Permeability | Yes (Predicted) | Indicates potential to cross the blood-brain barrier, a key factor for CNS-acting agents. |

| CYP450 2D6 Inhibition | Inhibitor (Predicted) | Potential for drug-drug interactions by inhibiting a major drug-metabolizing enzyme. |

| Topological Polar Surface Area (TPSA) | 58.4 Ų | Predicts drug transport properties, including intestinal absorption and brain penetration. |

Theoretical Spectroscopic Property Calculations (e.g., NMR Chemical Shifts, UV-Vis Spectra)

Theoretical calculations are indispensable for interpreting experimental spectra and confirming molecular structures. Methods based on Density Functional Theory (DFT) are standard for predicting Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopic properties with high accuracy.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is a robust DFT-based approach for calculating NMR chemical shifts. nih.govresearchgate.netimist.ma The process involves optimizing the molecule's geometry and then computing the magnetic shielding tensors for each nucleus. These absolute shielding values are then converted to chemical shifts (δ) by referencing them to a standard compound, typically Tetramethylsilane (TMS).

For this compound, GIAO calculations would be crucial to distinguish between its possible tautomers and to assign specific signals in the ¹H and ¹³C NMR spectra to the correct atoms in the molecule. The calculated shifts are often in good agreement with experimental data, making this a powerful tool for structural verification. nih.gov

Table 2: Illustrative Theoretical NMR Chemical Shifts for 7-chloro-3H-1,2,3-benzotriazin-4-one (Note: These are hypothetical values based on typical GIAO/B3LYP calculations for similar heterocyclic systems and are for illustrative purposes.)

| Atom Type | Atom Position | Predicted Chemical Shift (ppm) | Expected Multiplicity |

| ¹H NMR | H (on N3) | 11.5 - 12.5 | broad singlet |

| H5 | 8.0 - 8.2 | doublet | |

| H6 | 7.6 - 7.8 | doublet of doublets | |

| H8 | 7.9 - 8.1 | doublet | |

| ¹³C NMR | C4 (Carbonyl) | 155 - 160 | singlet |

| C4a | 140 - 145 | singlet | |

| C5 | 125 - 130 | singlet | |

| C6 | 130 - 135 | singlet | |

| C7 | 135 - 140 | singlet | |

| C8 | 118 - 122 | singlet | |

| C8a | 120 - 125 | singlet |

UV-Vis Spectra: Time-Dependent Density Functional Theory (TD-DFT) is the premier method for simulating electronic absorption spectra (UV-Vis). sci-hub.se It calculates the vertical excitation energies from the ground state to various excited states and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. researchgate.net For aromatic heterocycles like this compound, the UV-Vis spectrum is dominated by π→π* and n→π* transitions. TD-DFT calculations can predict the maximum absorption wavelengths (λmax) and help assign these transitions, providing insight into the electronic structure of the molecule.

Table 3: Illustrative Theoretical UV-Vis Absorption Data for this compound (Note: Values are representative predictions from TD-DFT calculations and are for illustrative purposes.)

| Predicted λmax (nm) | Calculated Oscillator Strength (f) | Predominant Transition Type |

| ~340 nm | 0.15 | n→π |

| ~285 nm | 0.45 | π→π |

| ~230 nm | 0.30 | π→π* |

These theoretical spectroscopic data serve as a valuable reference for experimental work, aiding in the unambiguous identification and characterization of the compound.

Preclinical Biological Activity and Mechanism of Action of 7 Chloro 1,2,3 Benzotriazin 4 Ol Derivatives

Antiproliferative Research on Benzotriazine Scaffold Derivatives

Derivatives of the benzotriazine scaffold have demonstrated notable potential as anticancer agents. nih.govgsconlinepress.com Their mechanism of action often involves targeting key cellular processes essential for cancer cell growth and survival.

Investigations of Antiproliferative Mechanisms

The antiproliferative effects of benzotriazole (B28993) derivatives are attributed to several mechanisms. One key area of investigation is their ability to induce apoptosis, or programmed cell death, in cancer cells. gsconlinepress.com Studies have shown that certain benzotriazole derivatives can trigger this process, leading to the selective elimination of tumor cells while leaving normal cells unharmed. gsconlinepress.com Another explored mechanism is the disruption of the cell cycle, a tightly regulated process that governs cell division. By interfering with this cycle, these compounds can halt the uncontrolled proliferation characteristic of cancer. Furthermore, some benzotriazine derivatives have been found to interfere with DNA synthesis and induce oxidative stress within tumor cells, contributing to their cell-killing effects. nih.gov

For instance, new benzothieno[3,2-d]-1,2,3-triazines were synthesized and evaluated for their anticancer properties. univie.ac.at The derivative 3-(4-methoxy-phenyl)benzothieno[3,2-d]-1,2,3-triazin-4(3H)-one exhibited the most significant antiproliferative effect against HeLa cells. univie.ac.at This activity was linked to its ability to bind to DNA, specifically through groove-binding, which was investigated using methods like UV-vis absorption titrations, circular dichroism, and viscometry. univie.ac.at

Kinase Inhibition Potential (e.g., EGFR, Cyclin-Dependent Kinases)

A primary mechanism through which benzotriazine and related benzodiazine derivatives exert their anticancer effects is through the inhibition of protein kinases. gsconlinepress.comnih.gov These enzymes are crucial for cell signaling pathways that regulate cell proliferation, differentiation, and survival. nih.gov

Epidermal Growth Factor Receptor (EGFR) Inhibition: Derivatives of quinazoline (B50416), a related benzodiazine, have been shown to inhibit the activity of EGFR, a key driver in many cancers. nih.gov By blocking EGFR, these compounds can inhibit critical processes such as cell division and angiogenesis (the formation of new blood vessels that supply tumors). nih.gov

Cyclin-Dependent Kinase (CDK) Inhibition: Cinnoline derivatives, another class of benzodiazines, have demonstrated the ability to inhibit cyclin-dependent kinases (CDKs). nih.gov CDKs are essential for the progression of the cell cycle, and their dysregulation is a common feature of cancer. nih.govnih.gov By inhibiting CDKs, these compounds can arrest the cell cycle and prevent cancer cell proliferation. nih.gov CDK4 and CDK6, in particular, are key regulators of the transition from the G1 to the S phase of the cell cycle. nih.gov

The broad potential of benzotriazole derivatives as kinase inhibitors makes them attractive candidates for the development of targeted cancer therapies. gsconlinepress.com

Enzyme Inhibition Studies

Beyond their antiproliferative activities, derivatives of 1,2,3-benzotriazin-4-one have been investigated for their ability to inhibit other clinically relevant enzymes.

Alpha-Glucosidase Inhibition by 1,2,3-Benzotriazin-4-one Sulfonamides

A series of 1,2,3-benzotriazin-4(3H)-one-based sulfonamides have been synthesized and evaluated as inhibitors of alpha-glucosidase. nih.gov This enzyme plays a crucial role in carbohydrate digestion, and its inhibition can help manage blood glucose levels. nih.govnih.gov

In one study, newly synthesized benzotriazinone sulfonamides demonstrated moderate to good inhibitory activity against alpha-glucosidase in vitro. nih.gov Notably, nitro derivatives 12e and 12f were identified as the most potent inhibitors, with IC50 values of 32.37 ± 0.15 µM and 37.75 ± 0.11 µM, respectively. nih.gov These findings were supported by molecular docking studies, which indicated strong hydrogen bonding interactions within the enzyme's active site. nih.gov In a separate study, a series of benzotriazinone carboxamides were also tested, with compounds 14k and 14l showing strong inhibition with IC50 values of 27.13 ± 0.12 and 32.14 ± 0.11 μM, respectively, which were more potent than the standard drug acarbose. nih.gov

| Compound | IC50 Value (µM) | Reference |

|---|---|---|

| Nitro derivative 12e | 32.37 ± 0.15 | nih.gov |

| Nitro derivative 12f | 37.75 ± 0.11 | nih.gov |

| Carboxamide 14k | 27.13 ± 0.12 | nih.gov |

| Carboxamide 14l | 32.14 ± 0.11 | nih.gov |

| Acarbose (Standard) | Reference Standard | nih.govnih.gov |

Acetylcholinesterase Inhibition by Related Chloro-Triazole Hybrids

Acetylcholinesterase (AChE) is a key enzyme in the nervous system, responsible for breaking down the neurotransmitter acetylcholine. nih.govbohrium.com Inhibition of AChE is a therapeutic strategy for conditions such as Alzheimer's disease. bohrium.comheraldopenaccess.us Hybrid molecules incorporating a triazole ring, sometimes with a chloro-substituted phenyl group, have been investigated for their AChE inhibitory potential. nih.gov

For example, a series of coumarin (B35378) and benzylamine (B48309) hybrids linked by a triazole ring were synthesized and evaluated. scielo.br One of the most active compounds, 7-((1-(3-methoxybenzyl)-1H-1,2,3-triazol-4-yl)methoxy)-2H-chromen-2-one, displayed IC50 values of 3.4 µM for AChE and 1.1 µM for butyrylcholinesterase (BuChE). scielo.br Research has also shown that the presence and position of a chlorine atom on the phenyl ring can influence the inhibitory activity. nih.gov For instance, some 2-substituted phenyl ring derivatives with a chloro group showed greater activity against both AChE and BuChE compared to unsubstituted versions. nih.gov

| Compound Class | Target Enzyme | Key Findings | Reference |

|---|---|---|---|

| Coumarin-triazole-benzylamine hybrids | AChE and BuChE | A 3-methoxybenzyl derivative showed IC50 values of 3.4 µM (AChE) and 1.1 µM (BuChE). | scielo.br |

| Chloro-triazole hybrids | AChE and BuChE | 2-substituted phenyl ring derivatives (including chloro) were more active than unsubstituted ones. | nih.gov |

| Acridone-1,2,3-triazole hybrid | AChE | Reported an IC50 of 7300 nM, which was 1.5-fold stronger than rivastigmine. | heraldopenaccess.us |

Antimicrobial and Antifungal Investigations of Benzotriazine-Related Compounds

The benzotriazole scaffold has been extensively studied for its antimicrobial properties. nih.gov Derivatives have shown efficacy against a range of microbial pathogens, including bacteria and fungi. gsconlinepress.com

The antimicrobial action of some benzotriazole derivatives is thought to involve the disruption of microbial cell membranes. gsconlinepress.comresearchgate.net Specifically, derivatives functionalized with halogen atoms, such as chlorine, have been shown to damage the bacterial cell membrane, leading to the leakage of cellular contents and ultimately cell death. gsconlinepress.com

In terms of antifungal activity, certain benzotriazole derivatives have demonstrated potent effects. nih.gov For example, specific 5,6-substituted benzotriazoles showed significant activity against Candida albicans, with MIC values ranging from 1.6 to 25 µg/ml. nih.gov The introduction of small hydrophobic groups like -Cl, -CH3, and di-CH3 onto the benzotriazole ring resulted in compounds effective against both Candida and Aspergillus species, with MIC values of 12.5–25 µg/ml against Aspergillus niger. nih.gov However, it has also been noted that some benzotriazole derivatives lack activity against Candida species, while showing efficacy against the dermatophyte Microsporum canis. nih.gov In some studies, benzimidazole (B57391) derivatives were found to be more potent antifungals than their benzotriazole counterparts. nih.gov

| Compound Class | Fungal Species | MIC Values (µg/ml) | Reference |

|---|---|---|---|

| 5,6-substituted benzotriazoles | Candida albicans | 1.6 - 25 | nih.gov |

| Aspergillus niger | 12.5 - 25 | nih.gov | |

| Benzimidazole derivatives | Aspergillus species | 16 - 256 | nih.gov |

| Benzimidazole derivatives | Dermatophytes | 0.5 - 256 | nih.gov |

| Benzimidazole derivatives | Candida species | 0.5 - 256 | nih.gov |

Antiparasitic Activity in Related Chloro-Substituted Compounds (e.g., Antimalarial)

The 7-chloro-substituted quinoline (B57606) core is a well-established pharmacophore in antimalarial drug discovery, with chloroquine (B1663885) being a notable example. Research has extended to creating hybrid molecules that incorporate this key structural feature with other heterocyclic systems, such as 1,2,3-triazoles, which are structurally related to the benzotriazole nucleus. These efforts aim to develop novel agents with enhanced efficacy, particularly against drug-resistant strains of parasites.

A study focused on synthesizing and evaluating 7-chloroquinoline-tethered sulfonamides and their malariaworld.orgfuture-science.comtandfonline.com-triazole hybrids has demonstrated significant antimalarial activity. malariaworld.orgfuture-science.comnih.gov The majority of the synthesized hybrid compounds showed potent activity against the 3D7 strain of Plasmodium falciparum, the parasite responsible for the most severe form of malaria in humans. The half-maximal inhibitory concentration (IC₅₀) values for these compounds were found to be in the micromolar range, indicating their potential as starting points for the development of new antimalarial drugs. malariaworld.orgfuture-science.comnih.gov The rationale behind creating such hybrids is that they may possess multiple modes of action, which can be advantageous in overcoming drug resistance. future-science.com

The antimalarial efficacy of some of these hybrid compounds is detailed in the table below.

| Compound | Target Organism | IC₅₀ (μM) | Reference |

|---|---|---|---|

| Hybrid Compound 12d | Plasmodium falciparum (3D7) | 1.49 - 13.49 | future-science.com |

| Hybrid Compound 13a | Plasmodium falciparum (3D7) | 1.49 - 13.49 | future-science.com |

| Hybrid Compound 13c | Plasmodium falciparum (3D7) | 1.49 - 13.49 | future-science.com |

Nematicidal and Insecticidal Properties of 1,2,3-Benzotriazin-4-one Derivatives

Derivatives of 1,2,3-benzotriazin-4-one have been identified as a promising class of agrochemicals, particularly for their potent nematicidal properties. Plant-parasitic nematodes, such as the root-knot nematode Meloidogyne incognita, pose a significant threat to agriculture by causing substantial crop damage.

In a notable study, a series of novel 1,2,3-benzotriazin-4-one derivatives were synthesized and evaluated for their ability to control M. incognita. nih.gov The in vivo assays revealed that several of these compounds exhibited excellent efficacy against the cucumber root-knot nematode disease. nih.gov The nematicidal activity was found to be dependent on the nature and position of substituents, as well as the length of the linker in the molecule. nih.gov Interestingly, the compounds did not show direct inhibitory effects on M. incognita in in-vitro tests, suggesting a more complex mechanism of action within the host-plant environment. nih.gov

The table below summarizes the in vivo nematicidal activity of representative 1,2,3-benzotriazin-4-one derivatives.

| Compound Type | Concentration (mg L⁻¹) | Control Efficacy (%) | Reference |

|---|---|---|---|

| Novel 1,2,3-benzotriazin-4-one derivatives | 10.0 | Up to 100 | nih.gov |

| Compounds with high inhibitory activity | 5.0 | Data provided in study | nih.gov |

| 1.0 | Data provided in study | nih.gov |

While the nematicidal properties of this class of compounds are well-documented, their insecticidal activities have been less thoroughly investigated in the reviewed literature.

Anti-Inflammatory, Analgesic, and Antioxidant Effects of Benzotriazole Derivatives

The benzotriazole scaffold is a versatile core in medicinal chemistry, and its derivatives have been shown to possess a wide array of pharmacological activities, including anti-inflammatory, analgesic, and antioxidant effects. ijpsjournal.comresearchgate.net These properties make them attractive candidates for the development of new therapeutic agents for a variety of conditions characterized by inflammation, pain, and oxidative stress.

Anti-Inflammatory and Analgesic Activity:

Several studies have demonstrated the potent anti-inflammatory and analgesic effects of various benzotriazole derivatives. For instance, certain N-acyl-1H-benzotriazole derivatives have been synthesized and screened for these properties, with some compounds showing notable analgesic effects. nih.gov In vivo studies, such as the acetic acid-induced writhing test and carrageenan-induced paw edema model, are commonly used to evaluate the analgesic and anti-inflammatory potential of these compounds. One study on 1,2,4-triazole (B32235) derivatives, which share a common structural motif, found that some compounds exhibited significant inhibition of edema, in some cases greater than the standard drug ibuprofen. nih.gov Furthermore, these derivatives also demonstrated a marked reduction in the number of writhing responses in mice, indicating potent analgesic activity. nih.gov

The table below presents the analgesic activity of selected triazole derivatives from an in vivo study.

| Compound | Dose (mg/kg) | % Inhibition of Writhing | Reference |

|---|---|---|---|

| Compound A | 75 | 83 | nih.gov |

| Compound B | 75 | 70 | nih.gov |

| Ibuprofen (Standard) | 100 | 71.5 | nih.gov |

Antioxidant Effects:

Benzotriazole derivatives have also been investigated for their ability to counteract oxidative stress by scavenging free radicals. The antioxidant potential of these compounds is often assessed using in vitro methods like the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. nih.gov In one study, an N1-carbonyl-substituted benzotriazole derivative showed a high DPPH interaction rate of 85%, which was comparable to the standard antioxidant nordihydroguaiaretic acid (91%). gsconlinepress.com This suggests that the benzotriazole scaffold can be effectively modified to develop potent antioxidants.

The antioxidant activity of selected benzotriazoloquinazoline derivatives, which contain the benzotriazole moiety, is shown in the table below.

| Compound | DPPH Scavenging Activity | Reference |

|---|---|---|

| Compound 1 | Highest Activity | nih.gov |

| Compound 14 | Highest Activity | nih.gov |

| Compounds 2, 3, 7-9, 12, 13, 16 | Moderate Activity | nih.gov |

| Compounds 4-6, 10, 11, 15 | Weak Activity | nih.gov |

Structure Activity Relationship Sar Studies of 7 Chloro 1,2,3 Benzotriazin 4 Ol and Its Analogs

Impact of Substitutions on Biological Efficacy and Selectivity

The biological activity of 7-Chloro-1,2,3-benzotriazin-4-ol and its analogs is significantly influenced by the nature and position of substituents on the benzotriazine core. SAR studies have demonstrated that even minor modifications can lead to substantial changes in potency and selectivity.

For instance, in a series of 4-anilinoquinazoline (B1210976) analogs, which share structural similarities with benzotriazin-4-ol derivatives, the introduction of basic side chains at the C-7 position led to potent and selective inhibitors of KDR tyrosine kinase, with a median IC50 of 0.02 microM. nih.gov These compounds also showed improved aqueous solubility compared to analogs with neutral side chains at the same position. nih.gov

The table below illustrates the impact of substitutions on the inhibitory activity of quinazoline (B50416) analogs, highlighting the importance of the C-7 position.

Table 1: Inhibitory Activity of C-7 Substituted Quinazoline Analogs

| Compound | C-7 Substitution | KDR IC50 (µM) | Flt-1 IC50 (µM) | EGFR IC50 (µM) |

|---|---|---|---|---|

| 1 | Neutral Side Chain | - | - | - |

| 2 (ZD6474) | Basic Side Chain | 0.04 | 0.55 | 0.2 |

Source: Adapted from research on 4-anilinoquinazolines. nih.gov

Furthermore, studies on other heterocyclic systems, such as benzofurans, have shown that substitutions with groups like phenol (B47542) and chlorine can increase the number of binding interactions with target molecules, thereby enhancing anticancer activity. mdpi.com The strategic placement of substituents is therefore a critical aspect of designing new, more effective therapeutic agents based on the benzotriazin-4-ol scaffold.

Role of Halogenation (specifically 7-Chloro) in Bioactivity Modulation

Halogenation, particularly the introduction of a chlorine atom, is a common and effective strategy in medicinal chemistry to modulate the bioactivity of a lead compound. The "magic chloro" effect, as it is sometimes called, highlights the profound impact this substituent can have on a molecule's properties. chemrxiv.org The versatility of the chlorine atom allows it to act as an electron-donating, electron-withdrawing, or quasi-electron-neutral group depending on its position and the surrounding chemical environment. chemrxiv.org

In the context of this compound, the 7-chloro substituent plays a crucial role in its biological activity. In related heterocyclic structures like benzothiadiazines, the 7-chloro group has been shown to be important for their activity as positive allosteric modulators of AMPA receptors. nih.gov Similarly, in benzofuran (B130515) derivatives, the position of the halogen atom is a critical determinant of biological activity. mdpi.com

The introduction of a chlorine atom can influence several factors that contribute to bioactivity, including:

Binding Affinity: The chloro group can form halogen bonds with protein residues, enhancing the binding affinity of the compound to its target.

Lipophilicity: Halogenation can increase the lipophilicity of a molecule, which can affect its ability to cross cell membranes and reach its target.

Metabolic Stability: The presence of a chlorine atom can block sites of metabolism, increasing the compound's half-life in the body.

Studies on 2-oxo-4-substituted aryl-azetidinone derivatives of benzotriazole (B28993) have also shown that chloro-substituted derivatives possess significant antifungal activity. nih.gov This underscores the broad applicability of halogenation in enhancing the biological profiles of benzotriazole-containing compounds.

Influence of Side Chains and Heterocyclic Moieties on Target Interactions

The introduction of various side chains and heterocyclic moieties to the core structure of this compound can profoundly influence its interactions with biological targets. These modifications can alter the compound's size, shape, flexibility, and electronic properties, all of which are critical for molecular recognition.

For example, the attachment of a furan-3-yl group to a related 7-chloro-benzothiadiazine core resulted in a potent positive allosteric modulator of the AMPA receptor. nih.gov In another study, the incorporation of a pyrrolo moiety was designed to enhance the configurational stability of a chiral benzothiadiazine derivative while preserving its activity. nih.gov

The strategic addition of heterocyclic rings can lead to several benefits:

Increased Binding Interactions: Heterocycles can introduce additional hydrogen bond donors and acceptors, as well as aromatic systems for π-π stacking interactions.

Improved Pharmacokinetic Properties: The addition of certain side chains can improve a compound's solubility, metabolic stability, and oral bioavailability. For instance, introducing basic side chains to 4-anilinoquinazolines markedly improved their aqueous solubility. nih.gov

Enhanced Selectivity: By carefully designing the side chains, it is possible to achieve greater selectivity for a specific biological target, thereby reducing off-target effects.

The table below provides examples of how different side chains and heterocyclic moieties can affect the biological activity of various core structures.

Table 2: Effect of Side Chains and Heterocyclic Moieties on Biological Activity

| Core Structure | Attached Moiety | Resulting Biological Activity |

|---|---|---|

| Benzothiadiazine | Furan-3-yl | Potent AMPA receptor modulator. nih.gov |

| Benzothiadiazine | Pyrrolo moiety | Enhanced configurational stability. nih.gov |

| Quinazoline | Basic side chains | Improved solubility and potent KDR inhibition. nih.gov |

| Benzotriazole | 1,3,4-Oxadiazole | Good antifungal activity. nih.gov |

These examples highlight the power of synthetic modification in fine-tuning the pharmacological profile of a lead compound.

Computational Approaches to SAR Analysis and Lead Optimization

Computational methods are increasingly being used to accelerate the process of drug discovery and lead optimization. scienceopen.com These approaches provide valuable insights into the structure-activity relationships of compounds like this compound, guiding the design of more potent and selective analogs.

Quantitative Structure-Activity Relationship (QSAR) modeling is a key computational technique that relates the chemical structure of a series of compounds to their biological activity. researchgate.net By developing mathematical models, researchers can predict the activity of novel compounds before they are synthesized, saving time and resources. For example, QSAR studies on 1,2,4-triazolo[1,5-a]pyrimidine analogs have helped to identify the key molecular features responsible for their antiplasmodial activity. mdpi.com

Other computational approaches used in SAR analysis include:

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein, providing insights into the binding mode and key interactions.

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the dynamic behavior of a ligand-protein complex over time, providing a more realistic picture of the binding event.

Pharmacophore Modeling: This method identifies the essential three-dimensional arrangement of functional groups required for biological activity, which can then be used to search for new compounds with similar properties.

The Compound Optimization Monitor (COMO) is a diagnostic approach that aids in evaluating lead optimization efforts by assessing chemical saturation and SAR progression. nih.gov It utilizes virtual analogs to chart the chemical space around a given analog series. nih.gov These computational tools not only help in understanding the SAR of existing compounds but also play a crucial role in the rational design of new drug candidates with improved efficacy and safety profiles.

Future Research Directions and Unexplored Avenues for 7 Chloro 1,2,3 Benzotriazin 4 Ol

Development of Novel and Sustainable Synthetic Methodologies

The advancement of synthetic chemistry is paramount for the continued exploration of 7-Chloro-1,2,3-benzotriazin-4-ol. Future research should prioritize the development of novel and sustainable synthetic methodologies. This includes exploring greener reaction conditions, such as the use of environmentally benign solvents and reagents, to minimize the ecological footprint of its synthesis. Furthermore, the development of more efficient, high-yield synthetic routes will be crucial for making this compound more accessible for widespread research and potential commercial applications. Investigating mechanochemical synthesis, for instance, could offer a solvent-free and energy-efficient alternative to traditional methods. evitachem.com

Advanced Computational Studies for Deeper Mechanistic Understanding and Drug Design

The integration of advanced computational studies promises to provide unprecedented insights into the behavior of this compound at a molecular level. Molecular dynamics simulations and quantum mechanics calculations can be employed to elucidate its reaction mechanisms, predict its interactions with biological targets, and guide the rational design of new derivatives with enhanced properties. These computational models can help to understand the intricate electronic and steric factors that govern its reactivity and biological activity, thereby accelerating the drug discovery process.

Identification of New Biological Targets for Selective Activity

A critical area for future investigation is the identification of novel biological targets for this compound and its derivatives. While some biological activities have been reported, a comprehensive screening against a wide array of biological targets is necessary to uncover new therapeutic opportunities. ontosight.ai Techniques such as high-throughput screening and chemical proteomics can be utilized to identify specific proteins, enzymes, or receptors with which this compound interacts. ontosight.ai A deeper understanding of these interactions is essential for developing derivatives with high selectivity, thereby minimizing off-target effects and enhancing therapeutic efficacy.

Investigation of Bioisosteric Replacements and Scaffold Modifications

To expand the therapeutic potential of this compound, the exploration of bioisosteric replacements and scaffold modifications is a promising strategy. Bioisosterism, the substitution of atoms or groups with other atoms or groups of similar size, shape, and electronic configuration, can lead to compounds with improved pharmacokinetic and pharmacodynamic profiles. Systematically modifying the core benzotriazine scaffold can also result in novel analogs with altered biological activities and physicochemical properties. This approach allows for the fine-tuning of the molecule's properties to meet specific therapeutic needs.

Integration with Modern Drug Discovery Paradigms (e.g., Fragment-Based Drug Design)

The integration of this compound into modern drug discovery paradigms, such as fragment-based drug design (FBDD), holds significant potential. In FBDD, small molecular fragments that bind to a biological target are identified and then grown or linked together to create a more potent lead compound. The benzotriazine core of this compound could serve as a valuable starting fragment for the development of new inhibitors for various disease-related targets. This approach, combined with other modern techniques like DNA-encoded library technology, can significantly accelerate the identification of novel drug candidates.

Q & A

Q. What experimental strategies are effective for synthesizing 7-Chloro-1,2,3-benzotriazin-4-ol with high purity?

Methodological Answer:

- Optimized Reaction Conditions : Use a P₂O₅–MsOH (1:10 w/w) mixture at 60–80°C for 8–12 hours to promote cyclization and chlorination. Monitor reaction progress via TLC (hexane/ethyl acetate, 3:1) .

- Purification : Employ recrystallization in ethanol or methanol to isolate the product. For impurities with similar polarity, use column chromatography (silica gel, gradient elution with chloroform/methanol) .

- Yield Improvement : Pre-dry reagents and solvents (e.g., anhydrous MgSO₄) to minimize side reactions. Adjust stoichiometry (e.g., 10% excess of chlorinating agents) to drive reactions to completion .

Q. How can researchers confirm the structural identity of this compound?

Methodological Answer:

- Spectroscopic Analysis :

- ¹H/¹³C NMR : Compare chemical shifts with analogous benzotriazin-4-ol derivatives (e.g., δ ~12.5 ppm for -OH in DMSO-d₆).

- FT-IR : Identify characteristic bands (e.g., 1670–1650 cm⁻¹ for C=O stretching) .

- X-ray Crystallography : Resolve crystal structures to confirm bond angles and substituent positions. Reference CIF files from Acta Crystallographica Section E for validation .

Q. What safety protocols are critical when handling this compound in the lab?

Methodological Answer:

- Hazard Mitigation : Use fume hoods for synthesis steps involving volatile chlorinated intermediates. Wear nitrile gloves and chemical-resistant aprons .

- Waste Disposal : Neutralize acidic byproducts (e.g., HCl) with sodium bicarbonate before disposal. Store hazardous waste in labeled containers compliant with OSHA standards .

Advanced Research Questions

Q. How do substituent variations on the benzotriazin-4-ol core influence its reactivity and stability?

Methodological Answer:

- Electronic Effects : Introduce electron-withdrawing groups (e.g., -NO₂) at the 6-position to enhance electrophilic substitution rates. Use DFT calculations (B3LYP/6-31G*) to predict substituent effects .

- Stability Studies : Conduct accelerated degradation tests (40°C, 75% RH for 4 weeks) with HPLC monitoring. Compare degradation pathways of halogenated vs. alkylated derivatives .

Q. What strategies resolve contradictions in reported synthetic yields of this compound?

Methodological Answer:

- Reproducibility Checks : Replicate literature methods with controlled moisture levels (e.g., Schlenk line for anhydrous conditions). Use qNMR with internal standards (e.g., 1,3,5-trimethoxybenzene) for precise yield quantification .

- Side Reaction Analysis : Characterize byproducts via LC-MS/MS. For example, detect N-oxide derivatives using positive-ion ESI modes (m/z 230–250 range) .

Q. How can computational modeling enhance the design of benzotriazin-4-ol-based inhibitors?

Methodological Answer:

- Docking Studies : Use AutoDock Vina to screen binding affinities against target enzymes (e.g., kinase domains). Validate with MD simulations (GROMACS, 100 ns trajectories) to assess stability .

- QSAR Models : Build regression models correlating logP values (from ChemAxon) with IC₅₀ data. Prioritize substituents with ClogP < 3 for improved bioavailability .

Q. What advanced techniques characterize the photophysical properties of this compound?

Methodological Answer:

- UV-Vis Spectroscopy : Measure λ_max in acetonitrile (expected ~290–310 nm). Compare molar extinction coefficients (ε) with TD-DFT predictions .

- Fluorescence Quenching : Titrate with iodide ions to study Stern-Volmer relationships. Use a Horiba Fluorolog-3 spectrofluorometer for high-sensitivity detection .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.